![molecular formula C11H18N2O5 B2575357 4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid CAS No. 1556395-23-3](/img/structure/B2575357.png)

4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

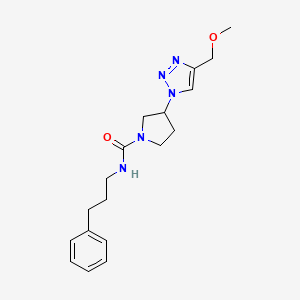

“4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1556395-23-3 . It has a molecular weight of 258.27 . The IUPAC name for this compound is 4-(3-hydroxypyrrolidine-1-carboxamido)tetrahydro-2H-pyran-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O5/c14-8-1-4-13 (7-8)10 (17)12-11 (9 (15)16)2-5-18-6-3-11/h8,14H,1-7H2, (H,12,17) (H,15,16) . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

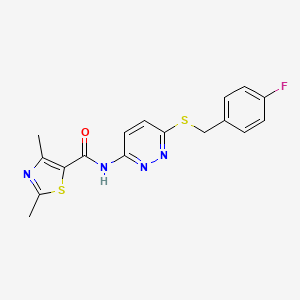

Synthesis and Antibacterial Activity

"4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid" and its analogues have been explored for their antibacterial properties. For example, pyridonecarboxylic acids, structurally related to the compound , were synthesized and found to exhibit significant antibacterial activity. The study highlighted the potential of these compounds as antibacterial agents, underscoring the importance of the amino and hydroxy-substituted cyclic amino groups in enhancing activity (Egawa et al., 1984).

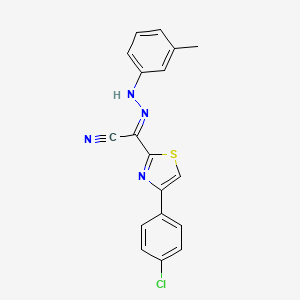

Tautomerism and Synthesis of 3-Hydroxypyrroles

Research into the synthesis and tautomerism of compounds related to "4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid," such as N-Alkyl-3-hydroxypyrroles, has provided new insights into the behavior of these molecules. The studies have been crucial in understanding the factors governing the tautomerism of 3-hydroxypyrroles, which are important for their reactivity and potential applications in medicinal chemistry (Momose et al., 1979).

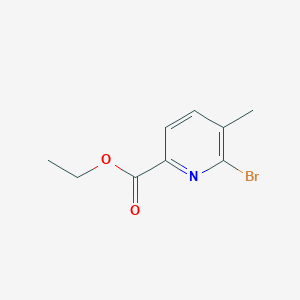

Synthesis of γ-Oxo and γ-Aryl α-Amino Acids

"4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid" derivatives have been used in the efficient synthesis of γ-oxo and γ-aryl α-amino acids. These compounds are of interest due to their biological properties and applications in drug development. The reported methodology offers an economically viable approach to synthesize these compounds, highlighting the versatility of 4-hydroxypyrrolidine derivatives in organic synthesis (Chacko & Ramapanicker, 2012).

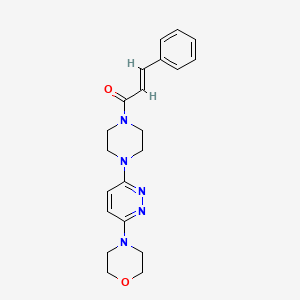

Enaminones in Heterocyclic Synthesis

Research on α-amino acid-derived enaminones has led to the development of novel synthetic routes for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles. These findings are pivotal for the synthesis of functionalized heterocycles, showcasing the application of derivatives similar to "4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid" in generating complex molecules with potential pharmaceutical applications (Grošelj et al., 2013).

Biotechnological Applications

In biotechnology, derivatives of "4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid" have been explored for the biosynthesis of key platform chemicals like 4-hydroxybutyrate, demonstrating the compound's relevance in industrial applications and the production of bioplastics. This research underscores the potential of utilizing methane-based biosynthesis pathways to produce valuable chemicals, indicating a sustainable approach to chemical production (Nguyen & Lee, 2021).

Eigenschaften

IUPAC Name |

4-[(3-hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c14-8-1-4-13(7-8)10(17)12-11(9(15)16)2-5-18-6-3-11/h8,14H,1-7H2,(H,12,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAOJBVCSWKAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)NC2(CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2575276.png)

![6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575277.png)

![2-acetyl-8-methyl-5-[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2575279.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide](/img/structure/B2575286.png)

![1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione](/img/no-structure.png)

methanone N-phenylhydrazone](/img/structure/B2575288.png)

![N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2575290.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide](/img/structure/B2575296.png)